N-cyano-N'-(3,4-dichlorophenyl)guanidine
Description
N-Cyano-N'-(3,4-dichlorophenyl)guanidine is a guanidine derivative featuring a cyano group (CN) and a 3,4-dichlorophenyl substituent. Guanidines are known for their strong basicity and diverse biological activities, including roles as enzyme inhibitors, ion channel modulators, and receptor ligands .
Properties
Molecular Formula |
C8H6Cl2N4 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
1-cyano-2-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-2-1-5(3-7(6)10)14-8(12)13-4-11/h1-3H,(H3,12,13,14) |
InChI Key |
MJYKOMQXUSXXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)NC#N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituent Variations on the Aromatic Ring
(a) N-Cyano-N'-(3,5-dichlorophenyl)-N''-(3-methylbutyl)guanidine (Compound 12)
- Structural Differences : The dichlorophenyl group is substituted at the 3,5-positions instead of 3,3. Additionally, a 3-methylbutyl chain is attached to the guanidine backbone.
(b) 1-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine (Tx 11)
- Structural Differences: A thioxanthenone moiety replaces the cyano group, introducing a bulky, planar aromatic system.
- Biological Activity: Demonstrates antifungal properties, likely due to the thioxanthenone group’s intercalation with microbial DNA .
- Synthesis : Requires additional purification steps (e.g., preparative TLC), indicating higher complexity compared to simpler guanidines .
(c) N''-(4-Methoxyphenyl)-N,N,N'-trimethyl-N'-phenylguanidine
- Structural Differences : A methoxyphenyl group replaces the dichlorophenyl substituent, and the guanidine backbone is methylated.
- X-ray crystallography reveals non-classical C–H···O hydrogen bonds, influencing solid-state packing .
Variations in Guanidine Backbone
(a) N-Cyano-N'-[4-fluorobenzyl]-N''-alkylguanidines
- Example: N-Cyano-N'-[4-fluorobenzyl]-N''-[3-(piperidinomethyl)phenoxy]propylguanidine (Compound 19)
- Structural Differences : A fluorobenzyl group and a piperidine-containing alkyl chain are present.
- Physicochemical Properties : Molecular weights range from 629–643 g/mol, with melting points between 84–88°C . The fluorobenzyl group enhances electron-withdrawing effects, while the alkyl chain increases solubility in organic solvents.
(b) Alkyl-Linked Guanidines (e.g., 6b and 6e)
- Example: 1-{6-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]hexyl}guanidine (6b)
- Structural Differences: A cyclohexaquinoline moiety is linked via a hexyl or nonyl chain to the guanidine group.
- Biological Activity: These compounds target acetylcholinesterase, with longer alkyl chains (e.g., nonyl in 6e) improving binding affinity due to enhanced hydrophobic interactions .
Comparative Data Table
Key Findings and Implications
Substituent Effects: Chlorine atoms at the 3,4-positions enhance lipophilicity and electron-withdrawing capacity, improving receptor binding in sigma ligands and antifungal agents . Alkyl chains (e.g., 3-methylbutyl) or aromatic extensions (e.g., thioxanthenone) modulate solubility and target engagement .
Synthetic Challenges: Bulky substituents (e.g., thioxanthenone) require advanced purification techniques, reducing yields . Methylation or cyano substitution on the guanidine backbone can stabilize the molecule but may alter basicity .
Safety Considerations :
- Nitrate salts of dichlorophenylguanidines (e.g., 3,4-dichlorophenylguanidinium nitrate) pose inhalation hazards, necessitating stringent safety protocols .
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